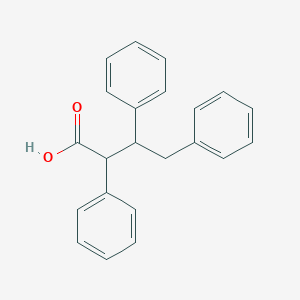

2,3,4-Triphenylbutanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

5468-20-2 |

|---|---|

Molecular Formula |

C22H20O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2,3,4-triphenylbutanoic acid |

InChI |

InChI=1S/C22H20O2/c23-22(24)21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2,(H,23,24) |

InChI Key |

PAIMKQZXMVKNGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,4 Triphenylbutanoic Acid and Its Chemical Analogues

Stereoselective Synthesis of 2,3,4-Triphenylbutanoic Acid Isomers

Achieving absolute and relative control over the three contiguous stereocenters (at C2, C3, and C4) of this compound is a formidable synthetic challenge. The approaches to obtaining specific isomers rely on modern asymmetric synthesis techniques.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. uvic.ca After the desired stereocenter is created, the auxiliary is removed. For a molecule like this compound, a sequential alkylation strategy using a chiral auxiliary is a plausible approach.

One common strategy involves the use of oxazolidinone auxiliaries, often derived from readily available amino acids. uvic.ca For example, an acetyl- or propionyl-oxazolidinone can be deprotonated to form a chiral enolate. This enolate's facial reactivity is blocked by the auxiliary's substituent, forcing an incoming electrophile (like benzyl (B1604629) bromide) to approach from the less hindered side, thereby creating a new stereocenter with high predictability. To construct the this compound skeleton, this process would need to be performed iteratively, which can be challenging and may require different strategies for each new stereocenter.

Alternatively, chiral catalysts can be employed to directly generate enantiomerically enriched products from prochiral starting materials. uvic.ca This avoids the need for attaching and removing an auxiliary. For instance, an asymmetric Michael addition or an aldol (B89426) reaction catalyzed by a chiral metal complex or an organocatalyst could be envisioned to set one of the key stereocenters. A bifunctional amine-squaramide catalyst, for example, has been shown to be effective in organocatalyzed asymmetric vinylogous Michael additions to create chiral butyrolactam scaffolds, which could serve as precursors to butanoic acids. rsc.org

Table 1: Common Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

| Type | Example(s) | Typical Application |

|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinones, Pseudoephedrine Amides | Asymmetric alkylations, aldol reactions nih.gov |

| Chiral Catalyst | BINAP-Metal Complexes, Proline Derivatives, Squaramide Catalysts | Asymmetric hydrogenation, epoxidation, Michael additions rsc.org |

Once one stereocenter is established, the primary challenge becomes controlling the stereochemistry of the subsequent centers relative to the first. This is known as diastereoselection. The control element can be the existing stereocenter in the substrate itself, which influences the trajectory of the incoming reagent through steric or electronic effects.

In the synthesis of poly-substituted aliphatic chains, such as in the fatty acid component of callipeltin A, diastereoselective alkylation of a chiral amide has been used effectively. nih.gov For example, the pseudoephedrine propionamide (B166681) can be alkylated to set the C2 and C3 stereocenters with high diastereomeric excess. nih.gov A similar substrate-controlled approach could be applied to the synthesis of this compound precursors.

Another powerful method is reagent-controlled diastereoselection, where the chirality of the reagent dictates the stereochemical outcome, often overriding the influence of any existing stereocenters in the substrate. Asymmetric crotylboration, for instance, is a well-established method for creating specific diastereomers of homoallylic alcohols, which can then be transformed into carboxylic acid derivatives. nih.gov By choosing the appropriate enantiomer of the chiral crotylborane reagent, one can selectively access different diastereomers of the product. The synthesis of new zwitterionic bicyclic lactams has been achieved with high diastereoselectivity, demonstrating how intramolecular reactions can generate multiple new stereogenic centers in a controlled manner. nih.gov

Modern synthetic chemistry increasingly favors catalytic enantioselective methods due to their efficiency and atom economy. uvic.ca These methods directly convert achiral starting materials into chiral products using a substoichiometric amount of a chiral catalyst.

For constructing chiral butanoic acid frameworks, organocatalysis has emerged as a powerful tool. For example, the direct asymmetric vinylogous Michael addition of an α,β-unsaturated γ-butyrolactam to electrophiles, catalyzed by a chiral bifunctional amine-squaramide, yields optically active γ-substituted butyrolactams with excellent diastereo- and enantioselectivities. rsc.org These lactams are versatile intermediates that can be hydrolyzed to the corresponding butanoic acid derivatives. Such strategies provide access to novel butanoic acid scaffolds that can be further elaborated, potentially towards complex targets like this compound.

Exploration of Novel Reaction Pathways for Carbon-Carbon Bond Formation in the Synthesis of the this compound Skeleton

The construction of the C4 backbone and the installation of three phenyl groups requires robust carbon-carbon bond-forming reactions.

Organometallic cross-coupling reactions are indispensable for forming carbon-carbon bonds, particularly between sp² centers (as in aryl groups). fiveable.me The Suzuki-Miyaura coupling is a premier method for this transformation, involving the reaction of an organoboron compound (like phenylboronic acid) with an organic halide in the presence of a palladium catalyst. libretexts.org A hypothetical synthesis of this compound could involve preparing a tribromo- or triflyloxy-butanoic acid ester and sequentially or simultaneously coupling it with phenylboronic acid to install the three phenyl rings. mdpi.comresearchgate.net

The general catalytic cycle for a Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. fiveable.melibretexts.org

Another relevant class of reactions involves organocopper reagents (Gilman reagents). pressbooks.publibretexts.org A lithium diorganocuprate, such as lithium diphenylcuprate (Ph₂CuLi), can react with an organic halide to replace the halogen with a phenyl group. chadsprep.com This could be used to attach phenyl groups to a suitable butanoic acid precursor, although palladium-catalyzed reactions often offer a broader substrate scope and functional group tolerance. fiveable.me

Table 2: Key Organometallic Coupling Reactions for Phenylation

| Reaction Name | Organometallic Reagent | Organic Substrate | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Halide, Triflate | Palladium complex libretexts.org |

| Stille Coupling | Organostannane | Halide, Triflate | Palladium complex |

| Negishi Coupling | Organozinc | Halide, Triflate | Palladium or Nickel complex |

| Corey-House Synthesis | Lithium Diorganocuprate | Halide | Stoichiometric Copper libretexts.org |

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are often highly stereospecific, making them powerful tools in synthesis. msu.edulibretexts.org While less common for constructing simple acyclic chains, rearrangements within this class can be used to set stereocenters with precision.

A fiveable.mepressbooks.pub-Wittig sigmatropic rearrangement could be envisioned as a key step. In this reaction, an α-allyloxy carbanion rearranges to a homoallylic alcohol. By using a chiral auxiliary on the migrating group, it is possible to control the absolute stereochemistry of the newly formed stereocenters. nih.gov One could imagine a scenario where a precursor containing an appropriately substituted allyl ether is rearranged to form the C2-C3 bond of the butanoic acid skeleton, simultaneously setting the stereochemistry at both carbons.

Electrocyclic reactions, another class of pericyclic reactions, involve the formation of a σ-bond between the ends of a conjugated π-system, leading to a cyclic product. msu.edu The reverse reaction, or electrocyclic ring-opening, could potentially be used. For instance, a suitably substituted cyclobutene (B1205218) could undergo a thermal, conrotatory ring-opening to form a conjugated diene. While a direct application to the this compound skeleton is not obvious, such reactions are fundamental in stereocontrolled synthesis and highlight the potential for unconventional bond formations. libretexts.org

Radical-Mediated Cyclizations and Additions to Form the Butanoic Acid Backbone

The construction of the butanoic acid backbone in this compound can be approached through modern radical-mediated reactions. These reactions offer alternative pathways to traditional ionic or organometallic methods, often proceeding under mild conditions with high functional group tolerance. Radical additions to carbon-carbon double bonds are a powerful tool for forming C-C bonds. libretexts.orglibretexts.org In the context of synthesizing the triphenylbutanoic acid structure, a radical-initiated chain reaction could be envisioned.

One potential strategy involves the radical addition to an appropriately substituted alkene. For instance, a radical generated from a precursor bearing one of the phenyl groups could add to a cinnamic acid derivative, which already contains two phenyl groups. The regioselectivity of the radical addition is crucial and is generally governed by the formation of the more stable radical intermediate. libretexts.org In many cases, radical additions to alkenes proceed in an anti-Markovnikov fashion, which would need to be considered in the design of the synthetic precursor. libretexts.org

Radical cyclizations, while not directly forming the linear butanoic acid chain in one step, are instrumental in constructing cyclic precursors that can be subsequently opened to yield the desired backbone. For example, a suitably designed substrate could undergo an intramolecular radical cyclization to form a cyclopropane (B1198618) or cyclobutane (B1203170) ring, which is then cleaved to reveal the butanoic acid chain. While laboratory radical reactions can sometimes be difficult to control due to the high reactivity of radical intermediates, enzyme-catalyzed radical reactions in biological systems demonstrate exquisite control and are a source of inspiration for developing more selective synthetic methods. pressbooks.pub

The following table provides a conceptual overview of how radical reactions could be applied to form a substituted butanoic acid backbone.

| Reaction Type | Conceptual Substrates | Key Features | Potential Outcome |

| Intermolecular Radical Addition | Phenyl-substituted radical precursor + Cinnamic ester | Formation of a C-C bond | Asymmetric installation of a phenyl group |

| Intramolecular Radical Cyclization | Unsaturated ester with a radical precursor | Formation of a cyclic intermediate | Stereocontrolled introduction of substituents |

| Radical Polymerization (controlled) | Styrene and related monomers | Chain-growth mechanism | Formation of a polyphenyl backbone that can be cleaved |

It is important to note that while these radical-mediated strategies are powerful, their application to the specific synthesis of this compound would require careful optimization of reaction conditions and substrate design to achieve the desired stereochemistry and yield.

Strategic Application of Protecting Group Chemistry in this compound Synthesis

The synthesis of a multifunctional molecule like this compound often involves the use of protecting groups to temporarily mask reactive functional groups. wikipedia.orgorganic-chemistry.org This strategy prevents unwanted side reactions and allows for the selective transformation of other parts of the molecule. fiveable.me The carboxylic acid group and any other functional groups on the phenyl rings might require protection during the construction of the carbon backbone.

The choice of a protecting group is critical and depends on its stability under the reaction conditions used for subsequent steps and the ease of its removal (deprotection) without affecting the rest of the molecule. wikipedia.orgorganic-chemistry.org For the carboxylic acid moiety, common protecting groups include esters, such as methyl or ethyl esters, which can be cleaved by hydrolysis under acidic or basic conditions. For more sensitive substrates, t-butyl esters, which can be removed under milder acidic conditions, are often employed. fiveable.me

In a multi-step synthesis of this compound, an orthogonal protecting group strategy might be necessary. organic-chemistry.org This involves using multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. For example, if the synthesis involves intermediates with both a carboxylic acid and a hydroxyl group on one of the phenyl rings, the carboxylic acid could be protected as a benzyl ester (removable by hydrogenolysis) and the hydroxyl group as a silyl (B83357) ether (removable by fluoride (B91410) ions). libretexts.org

The following table summarizes some common protecting groups that could be relevant in the synthesis of this compound and its analogues.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Carboxylic Acid | Methyl Ester | -COOMe | Acid or Base Hydrolysis |

| Carboxylic Acid | Benzyl Ester | -COOBn | Hydrogenolysis |

| Carboxylic Acid | t-Butyl Ester | -COOtBu | Mild Acid |

| Hydroxyl | Silyl Ether | TBDMS, TIPS | Fluoride Ions (e.g., TBAF) |

| Amino | Carbobenzyloxy | Cbz | Hydrogenolysis |

| Amino | t-Butoxycarbonyl | Boc | Mild Acid |

The successful application of protecting group chemistry is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and produce minimal waste. nih.gov The application of these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net Performing reactions in solvent-free conditions or in environmentally benign solvents like water or ionic liquids can significantly improve the greenness of a synthesis. researchgate.net

For the synthesis of this compound, exploring solvent-free reaction conditions for steps like Grignard reactions or Friedel-Crafts acylations could be beneficial. In some cases, one of the reactants can act as the solvent, a technique known as "neat" reaction conditions. Microwave-assisted organic synthesis is another technique that can often be performed under solvent-free conditions, leading to shorter reaction times and higher yields. researchgate.net

The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. While many organic reactions are not compatible with water, the development of water-soluble catalysts and surfactants has expanded the scope of aqueous-phase organic synthesis. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov A reaction with high atom economy maximizes the incorporation of all atoms from the starting materials into the final product, thus minimizing the generation of byproducts. Catalytic reactions are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is regenerated in each catalytic cycle.

In the context of synthesizing this compound, the use of catalytic methods for C-C bond formation is highly desirable. For example, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to assemble the triphenyl-substituted backbone. These reactions are often highly efficient and can be performed with high stereoselectivity.

The development of multi-enzymatic cascade reactions represents a pinnacle of atom-economical synthesis. nih.gov Although not yet reported for this compound, designing a biocatalytic route using enzymes could offer a highly efficient and environmentally friendly alternative to traditional chemical synthesis. nih.gov

The following table illustrates the comparison between a stoichiometric and a catalytic approach for a hypothetical C-C bond-forming reaction in the synthesis of a this compound precursor.

| Approach | Example Reaction | Atom Economy | Key Advantages |

| Stoichiometric | Grignard Reaction | Low to Moderate | Well-established, versatile |

| Catalytic | Suzuki Coupling | High | Mild conditions, high functional group tolerance, high atom economy |

By embracing green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, cost-effective, and environmentally responsible.

Reactivity Profiles and Mechanistic Investigations of 2,3,4 Triphenylbutanoic Acid

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site in the 2,3,4-triphenylbutanoic acid molecule, undergoing a range of reactions typical of this functional group.

Esterification and Amidation Reactions of the Carboxyl Group

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is typically used, or the water generated during the reaction is removed. masterorganicchemistry.com The reaction mechanism involves several steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester. masterorganicchemistry.commasterorganicchemistry.com Esters can also be synthesized from more reactive carboxylic acid derivatives like acid chlorides and acid anhydrides. youtube.com

Amidation: The carboxyl group of this compound can also be converted to an amide. This is typically achieved by first converting the carboxylic acid to a more reactive acyl derivative, such as an acid chloride, which then readily reacts with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. uomustansiriyah.edu.iq Acid chlorides react rapidly with amines to yield amides. uomustansiriyah.edu.iq Amides are notably stable in aqueous conditions. uomustansiriyah.edu.iq

Decarboxylation Pathways and Related Reactions

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. Simple aliphatic carboxylic acids are generally resistant to decarboxylation upon heating. libretexts.org However, the presence of certain structural features can facilitate this reaction. libretexts.org For instance, carboxylic acids with strongly electron-withdrawing groups on the α-carbon often undergo decarboxylation more readily. libretexts.org In the context of aromatic carboxylic acids, decarboxylation of halogenated aromatic carboxylic acids can be achieved by heating in the presence of water. google.com

The mechanism of thermal decarboxylation can vary, but for acids with a double-bonded group (like a carbonyl or a carbon-carbon double bond) attached to the α-carbon, a cyclic elimination process is often proposed. libretexts.org Other methods to induce decarboxylation include the Hunsdiecker reaction, which involves the silver salt of the carboxylic acid and a halogen, and Kolbe electrolysis of carboxylate solutions. libretexts.org

Acyl Substitution Reactions at the Carboxylic Acid Functionality

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.compressbooks.pub This reaction involves a nucleophile replacing the leaving group of an acyl compound. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination pathway, forming a tetrahedral intermediate. pressbooks.publibretexts.org The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: acyl chlorides > acid anhydrides > esters > amides. pressbooks.pub This trend is rationalized by the leaving group's ability, with weaker bases being better leaving groups. pressbooks.pub

This compound can be converted into more reactive derivatives to facilitate acyl substitution. For example, reaction with thionyl chloride (SOCl₂) can convert it into 2,3,4-triphenylbutanoyl chloride. libretexts.org This acid chloride can then be used to synthesize other derivatives like esters and amides more readily. uomustansiriyah.edu.iqlibretexts.org

Reactions Involving the Aromatic Phenyl Ring Systems

The three phenyl rings of this compound can undergo substitution reactions, although their reactivity is influenced by the presence of the bulky alkyl chain.

Electrophilic Aromatic Substitution on Phenyl Groups

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comdalalinstitute.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. dalalinstitute.comuci.edu Common EAS reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.comlibretexts.org

The substituents already present on the benzene (B151609) ring influence both the rate of reaction and the position of the incoming electrophile. uci.edu The alkyl group of this compound is an activating group and an ortho, para-director. However, the steric hindrance from the bulky substituent might favor substitution at the para position over the ortho positions.

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

|---|---|---|

| Halogenation | X₂, FeX₃ (X = Cl, Br) | X⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ |

| Friedel-Crafts Alkylation | R-X, AlX₃ | R⁺ |

This table is based on general principles of electrophilic aromatic substitution and may not reflect the specific outcomes for this compound without experimental data.

Nucleophilic Aromatic Substitution on Activated Phenyl Rings

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally less common than EAS because aromatic rings are electron-rich. wikipedia.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

The phenyl rings of this compound are not activated towards nucleophilic aromatic substitution as they lack the necessary electron-withdrawing groups. Therefore, this type of reaction is not expected to occur under normal conditions.

Site-Specific Functionalization of Phenyl Rings via Directed Metalation

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgnih.govharvard.edu The carboxylate group can act as a directed metalation group (DMG), facilitating deprotonation at the ortho position of a phenyl ring by an organolithium reagent. This process forms a lithiated intermediate that can then react with various electrophiles to introduce a new substituent. wikipedia.orgunblog.fr

In the case of this compound, the carboxylic acid moiety could theoretically direct the metalation of the C2-phenyl ring. However, a literature search reveals no specific studies or experimental data on the directed metalation of this particular compound. The presence of three distinct phenyl rings introduces complexity, as competitive metalation could potentially occur on the other phenyl rings, influenced by steric hindrance and the electronic nature of the rest of the molecule. Without experimental validation, any discussion on site-specificity remains purely speculative.

Stereochemical Outcomes and Diastereomeric Control in Reactions of this compound

This compound possesses two chiral centers at the C2 and C3 positions, meaning it can exist as diastereomers (e.g., (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). The stereochemistry of these centers would be expected to significantly influence the outcome of its reactions, particularly those that are diastereoselective. For instance, in cyclization reactions, the relative stereochemistry of the phenyl groups would dictate the conformation of the transition state and, consequently, the stereochemistry of the product. nih.govmasterorganicchemistry.com

However, no specific studies detailing the diastereomeric control in reactions of this compound have been found. Research on the diastereoselective synthesis of related cyclic compounds, such as tetralones from substituted phenylbutanoic acids, highlights the importance of the starting material's stereochemistry, but provides no direct data for the title compound.

Kinetic and Thermodynamic Studies of Reaction Pathways Involving this compound

The study of reaction kinetics and thermodynamics provides crucial insights into reaction mechanisms, distinguishing between kinetically and thermodynamically favored products. For reactions of this compound, such as intramolecular cyclization, one could investigate the energy profiles of different pathways leading to various products. acs.orgresearchgate.net

A thorough search of the chemical literature yielded no specific kinetic or thermodynamic data for any reaction involving this compound. Such data would be essential for understanding the factors that control its reactivity and for optimizing reaction conditions to favor a desired product.

Intramolecular Cyclization Reactions and Conformational Effects on Reactivity

Intramolecular Friedel-Crafts acylation is a common reaction for carboxylic acids bearing aromatic groups, leading to the formation of cyclic ketones. masterorganicchemistry.comrsc.org For this compound, cyclization would likely involve the formation of a tetralone derivative. The feasibility and outcome of such a reaction would be highly dependent on the conformation of the molecule, which is influenced by the stereochemistry at the C2 and C3 centers. The spatial arrangement of the phenyl groups would affect their ability to approach each other for the cyclization to occur.

While the general principles of intramolecular cyclization are well-understood, no specific studies on the cyclization of this compound or its derivatives, such as 2,3,4-triphenyl-4-oxobutanoic acid, have been reported. chimicatechnoacta.ru Therefore, any discussion of conformational effects on its reactivity would be theoretical.

Potential Catalytic Applications of this compound as a Ligand or Organocatalyst Precursor

The chiral nature of this compound suggests its potential use as a chiral ligand in asymmetric catalysis. The carboxylic acid group could coordinate to a metal center, and the chiral backbone could induce enantioselectivity in a catalyzed reaction. uni-marburg.decapes.gov.br Alternatively, it could serve as a precursor for the synthesis of a chiral organocatalyst.

Despite the potential, there is no published research describing the use of this compound or its derivatives as ligands or organocatalyst precursors. The synthesis of related triphenyl-substituted acetic acid derivatives has been reported, but their catalytic applications were not explored. doaj.orgmdpi.comresearchgate.net

Derivatization Strategies and Design of Chemically Relevant Analogues of 2,3,4 Triphenylbutanoic Acid

The molecular framework of 2,3,4-triphenylbutanoic acid, characterized by a carboxylic acid function and multiple phenyl groups, offers a versatile platform for chemical modification. Derivatization strategies can be broadly categorized into modifications of the carboxyl group, functionalization of the aromatic rings or aliphatic backbone, stereochemical manipulation, and integration into larger, complex molecular systems. These approaches allow for the systematic alteration of the compound's physicochemical properties and the exploration of its potential in various chemical contexts.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 2,3,4 Triphenylbutanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules like 2,3,4-triphenylbutanoic acid. emerypharma.com It provides detailed insights into the chemical environment of individual nuclei, enabling the determination of the carbon-hydrogen framework and the relative stereochemistry of chiral centers.

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons, the structural complexity and signal overlap in this compound necessitate the use of two-dimensional (2D) NMR experiments. emerypharma.comemory.edu A combination of these techniques allows for a complete assignment of all proton and carbon signals and establishes the molecule's connectivity and stereochemistry. numberanalytics.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY is crucial for tracing the proton network along the butanoic acid backbone, showing correlations between the protons at C2, C3, and C4. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms. numberanalytics.com This allows for the unambiguous assignment of each protonated carbon in the molecule by linking the previously assigned proton signals to their corresponding carbon resonances. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is the primary NMR method for determining the relative stereochemistry of the chiral centers at C2 and C3. Specific through-space correlations between protons on the backbone and adjacent phenyl rings can differentiate between diastereomers (e.g., erythro and threo isomers). numberanalytics.com

The following table presents hypothetical NMR data for a diastereomer of this compound, illustrating the expected chemical shifts.

| Atom Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| COOH | 12.10 (s, 1H) | 175.8 |

| C2-H | 3.85 (d, 1H) | 55.2 |

| C3-H | 4.15 (m, 1H) | 51.7 |

| C4-H₂ | 3.10 (dd, 1H), 2.95 (dd, 1H) | 42.3 |

| Phenyl C-H | 7.10 - 7.45 (m, 15H) | 126.5 - 129.8 |

| Phenyl C (quaternary) | - | 138.0 - 142.5 |

The table below outlines the key correlations that would be expected in 2D NMR spectra to confirm the structure.

| 2D Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

| COSY | H at C2 | H at C3 | Connectivity of the aliphatic backbone |

| H at C3 | H at C4 | Connectivity of the aliphatic backbone | |

| HSQC | H at C2 | C2 | Direct C-H bond confirmation |

| H at C3 | C3 | Direct C-H bond confirmation | |

| H at C4 | C4 | Direct C-H bond confirmation | |

| HMBC | H at C2 | C1 (COOH), Phenyl C (quat) | Connection of C2 to carboxyl and phenyl groups |

| H at C4 | Phenyl C (quat) | Connection of C4 to phenyl group | |

| NOESY | H at C2 | H on C3-phenyl ring | Relative stereochemistry at C2 and C3 |

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of materials in their solid form, including crystalline and amorphous states. europeanpharmaceuticalreview.com It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact the physical properties of a substance.

For this compound, different polymorphs would arise from variations in molecular conformation or intermolecular packing arrangements in the crystal lattice. These subtle structural differences lead to distinct local electronic environments for the nuclei. bohrium.com ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR experiments can detect these differences, resulting in unique spectra for each polymorphic form. nih.gov The number of distinct signals in a ¹³C ssNMR spectrum corresponds to the number of crystallographically inequivalent carbon atoms in the unit cell. bohrium.com Thus, ssNMR can be used to identify and quantify different polymorphs in a bulk sample, information that is often complementary to data from X-ray diffraction. europeanpharmaceuticalreview.com

The table below illustrates hypothetical ¹³C chemical shift variations between two polymorphs of this compound.

| Carbon Position | Polymorph A (δ, ppm) | Polymorph B (δ, ppm) |

| C1 (COOH) | 176.1 | 177.3 |

| C2 | 55.8 | 56.5 |

| C3 | 52.1 | 51.4 |

| C4 | 42.9 | 43.8 |

| Phenyl (quat) | 140.5, 141.2, 142.8 | 140.1, 141.9, 143.5 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass. nih.gov For this compound, HRMS would be used to confirm the molecular formula, C₂₈H₂₄O₂. The experimentally measured mass is compared to the theoretically calculated mass based on the isotopic masses of the constituent atoms. A close match provides definitive confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₂₈H₂₄O₂ |

| Calculated Exact Mass | 408.17763 |

| Hypothetical Measured Mass | 408.17781 |

| Mass Error | 0.44 ppm |

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation that involves multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, the molecular ion (the precursor ion) of this compound is selected and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. wikipedia.org

The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components. For phenylalkanoic acids, characteristic fragmentation pathways include:

Decarboxylation: Loss of the carboxylic acid group (•COOH) or carbon dioxide (CO₂).

Alpha-cleavage: Cleavage of bonds adjacent to the phenyl groups or the carbonyl group. libretexts.org

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids that can lead to the formation of a neutral alkene and a charged enol fragment. docbrown.infomiamioh.edu

Analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the connectivity of the phenyl groups and the butanoic acid chain.

| Precursor Ion (m/z) | Hypothetical Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 408.18 | 363.17 | •COOH (45 Da) | [M - COOH]⁺ |

| 408.18 | 331.18 | C₆H₅ (77 Da) | [M - C₆H₅]⁺ |

| 408.18 | 207.12 | C₁₄H₁₃O₂ | Cleavage between C2-C3 |

| 408.18 | 193.10 | C₁₅H₁₅O₂ | Cleavage between C3-C4 |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure can be generated. nih.gov

For a complex molecule like this compound, single-crystal X-ray diffraction would provide unambiguous information on:

Absolute Stereochemistry: Unlike NMR, which typically provides relative stereochemistry, X-ray crystallography can determine the absolute configuration (R/S) of the chiral centers at C2 and C3, provided a suitable crystal is obtained. wikipedia.org

Molecular Conformation: The analysis yields precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. nih.gov

Intermolecular Interactions: The crystal structure elucidates how molecules pack in the lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., dimers formed between carboxylic acid groups) and π-π stacking between the phenyl rings. researchgate.net

This technique provides the most complete structural picture, serving as the ultimate validation for assignments made by spectroscopic methods.

| Crystallographic Parameter | Hypothetical Data for a this compound Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.4 Å, c = 9.8 Å, β = 98.5° |

| Bond Length (C2-C3) | 1.54 Å |

| Bond Angle (C2-C3-C4) | 112.5° |

| Torsion Angle (H-C2-C3-H) | -175.0° (anti-periplanar) |

Chiroptical Spectroscopies for Stereochemical Purity and Conformational Analysis

Chiroptical techniques are essential for investigating the three-dimensional structure of chiral molecules like this compound. Since this molecule possesses three chiral centers (at carbons 2, 3, and 4), it can exist as 2³ or eight possible stereoisomers (four pairs of enantiomers). pharmacy180.com These techniques are uniquely sensitive to the spatial arrangement of atoms and can be used to determine the absolute configuration, assess enantiomeric purity, and analyze the conformational preferences of its diastereomers.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful methods for studying optically active compounds. scribd.com ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.comlibretexts.org

Theoretical Application to this compound:

For a molecule like this compound, both the carboxylic acid group and the phenyl groups act as chromophores. The electronic transitions associated with these chromophores, when perturbed by the chiral centers, give rise to characteristic ORD and CD signals known as Cotton effects. bhu.ac.in

Stereochemical Purity: Pure enantiomers of a specific diastereomer of this compound would produce mirror-image ORD and CD spectra. A racemic mixture would show no optical activity. The intensity of the CD signal or the amplitude of the ORD curve is directly proportional to the enantiomeric excess, making these techniques suitable for quantitative assessment of stereochemical purity.

Conformational Analysis: The sign and magnitude of the Cotton effects are highly sensitive to the conformation of the molecule, i.e., the relative orientations of the three phenyl groups and the carboxyl group. wiley.com Different diastereomers of this compound would force the phenyl and carboxyl chromophores into distinct spatial arrangements, leading to unique ORD and CD spectra. By comparing experimental spectra with those predicted from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), it is possible to deduce the preferred solution-state conformation of each diastereomer. nih.gov The phenyl groups, in particular, can interact through space, leading to a phenomenon known as exciton (B1674681) coupling if their electronic transitions are suitably oriented, which would produce very intense and characteristic bisignate (S-shaped) signals in the CD spectrum.

Expected Spectroscopic Data:

Without experimental data, a hypothetical data table can be constructed to illustrate how results would be presented. The specific values of wavelength maxima (λ_max), molar ellipticity ([θ]), and the sign of the Cotton effect would be unique to each stereoisomer.

Table 1: Hypothetical Circular Dichroism Data for Stereoisomers of this compound

| Stereoisomer Configuration | Chromophore Transition | Wavelength (λ_max, nm) | Molar Ellipticity ([θ]), deg·cm²/dmol | Cotton Effect Sign |

| (2R, 3R, 4R) | Phenyl (¹Lₐ) | ~210 | +15,000 | Positive |

| Phenyl (¹Lₑ) | ~260 | -2,500 | Negative | |

| Carboxyl (n→π) | ~220 | +5,000 | Positive | |

| (2S, 3S, 4S) | Phenyl (¹Lₐ) | ~210 | -15,000 | Negative |

| Phenyl (¹Lₑ) | ~260 | +2,500 | Positive | |

| Carboxyl (n→π) | ~220 | -5,000 | Negative | |

| (2R, 3S, 4R) | Phenyl (¹Lₐ) | ~215 | +8,000 | Positive |

| Phenyl (¹Lₑ) | ~258 | +1,800 | Positive | |

| Carboxyl (n→π*) | ~225 | -3,000 | Negative |

This interactive table contains hypothetical data for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. youtube.com These methods are complementary: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the polarizability of the molecule. kurouskilab.com

Application to this compound:

For this compound, vibrational spectroscopy would be used to confirm the presence of key functional groups and provide insights into the structural arrangement of the molecule.

Functional Group Identification: The primary functional groups are the carboxylic acid and the phenyl rings.

Carboxylic Acid Group: This group gives rise to several characteristic and easily identifiable peaks. The O-H stretch appears as a very broad band in the IR spectrum, typically in the 3300-2500 cm⁻¹ region. The carbonyl (C=O) stretching vibration produces a strong, sharp peak in the IR spectrum, generally between 1750 and 1690 cm⁻¹. nih.gov

Phenyl Groups: The phenyl groups exhibit multiple characteristic vibrations. These include aromatic C-H stretching modes (typically above 3000 cm⁻¹), C=C stretching vibrations within the ring (in the 1600-1450 cm⁻¹ region), and C-H out-of-plane bending modes (in the 900-675 cm⁻¹ region), which can be indicative of the substitution pattern. arxiv.org

Aliphatic Backbone: The C-H stretching and bending vibrations of the aliphatic butanoic acid chain would appear in their usual regions (e.g., C-H stretch at ~2960-2850 cm⁻¹).

Conformational Insights: While less direct than chiroptical methods for determining absolute stereochemistry, vibrational spectroscopy can distinguish between different diastereomers. The precise frequencies of vibrational modes, particularly bending and skeletal modes in the "fingerprint region" (below 1500 cm⁻¹), are sensitive to the molecule's specific three-dimensional shape. Different diastereomers of this compound would likely exhibit unique patterns in this region due to variations in steric interactions and intramolecular forces affecting the vibrational energies of the bonds.

Expected Vibrational Frequencies:

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data for similar compounds.

Table 2: Expected Characteristic IR and Raman Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | IR | Broad, Strong |

| Phenyl Rings | Aromatic C-H stretch | 3100 - 3000 | IR, Raman | Medium |

| Aliphatic Chain | Aliphatic C-H stretch | 2960 - 2850 | IR, Raman | Medium-Strong |

| Carboxylic Acid | C=O stretch | 1750 - 1690 | IR | Strong, Sharp |

| Phenyl Rings | Aromatic C=C stretch | 1600 - 1450 | IR, Raman | Medium-Strong |

| Aliphatic Chain | C-H bend | 1470 - 1350 | IR | Medium |

| Carboxylic Acid | C-O stretch / O-H bend | 1440 - 1210 | IR | Medium-Strong |

| Phenyl Rings | C-H out-of-plane bend | 900 - 675 | IR | Strong |

This interactive table presents expected frequency ranges based on known data for related functional groups.

Computational and Theoretical Chemistry Studies of 2,3,4 Triphenylbutanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its stability, conformation, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful and widely used QM method that calculates the electronic structure of a molecule based on its electron density. For 2,3,4-triphenylbutanoic acid, which has multiple single bonds allowing for rotation, DFT is the ideal tool to explore its conformational landscape.

The molecule exists as stereoisomers, primarily the threo and erythro forms, due to the two chiral centers at carbons 2 and 3. testbook.com Within each stereoisomer, rotation around the C2-C3 and C3-C4 bonds leads to various conformers. DFT calculations would be used to optimize the geometry of these different conformers (e.g., staggered vs. eclipsed arrangements of the phenyl and carboxyl groups) and calculate their corresponding electronic energies. testbook.com The conformer with the lowest calculated energy is predicted to be the most stable and, therefore, the most populated at equilibrium. A key aspect of this analysis would be to evaluate the steric hindrance between the bulky phenyl groups, which significantly influences the conformational preferences. testbook.com

For example, a study on the threo isomer would involve constructing Newman projections along the C2-C3 bond and calculating the energy at various dihedral angles. This would reveal the energetic barriers to rotation and the relative stability of the anti and gauche conformations. The results of such a study would allow for the creation of a potential energy surface, mapping the energy of the molecule as a function of its geometry.

Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of threo-2,3,4-Triphenylbutanoic Acid This table is a hypothetical representation of data that would be generated from a DFT study. The values are for illustrative purposes only.

| Conformer (viewed down C2-C3 bond) | Dihedral Angle (H-C2-C3-Ph) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | Most stable conformer with phenyl groups opposite each other. |

| Gauche | 60° | 3.5 | Less stable due to steric interaction between phenyl groups. |

| Eclipsed | 0° | 8.0 | Highest energy transition state for rotation. |

Transition State Modeling for Understanding Reaction Mechanisms

Transition state modeling is a crucial application of QM calculations for elucidating the pathway of a chemical reaction. It involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For this compound, a relevant reaction to model would be an intramolecular electrophilic aromatic substitution, or cyclization, which can occur in the presence of a strong acid like anhydrous HF. testbook.com In this reaction, the carboxylic acid group (or its activated form) is the electrophile that attacks one of the phenyl rings. DFT calculations would be employed to model the structure of the reactant, the intermediate carbocation (the Wheland intermediate), and the final product. Most importantly, the transition state structure leading to the intermediate would be located. By comparing the activation energies for cyclization involving different phenyl rings (e.g., the one on C2 vs. the one on C4), computational models could predict the regioselectivity of the reaction.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are used to predict the reactivity of a molecule.

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It reveals the charge distribution, identifying electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue). researchgate.net For this compound, an MEP map would show a high negative potential (red) around the carbonyl oxygen of the carboxylic acid group, indicating this is the most likely site for protonation or interaction with electrophiles. The phenyl rings would show a moderately negative potential due to the π-electron clouds, while the acidic proton of the carboxyl group would be a site of high positive potential (blue).

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comwikipedia.org The HOMO is where the molecule's most available electrons reside, and it governs reactions with electrophiles. youtube.com The LUMO represents the most accessible empty orbital, governing reactions with nucleophiles. youtube.com Analysis of this compound would likely show the HOMO localized primarily on the π-systems of the phenyl rings, making them the primary sites for electrophilic attack. The LUMO would likely be centered on the carbonyl carbon of the carboxylic acid group, making it the most electrophilic site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. numberanalytics.com

Table 2: Hypothetical FMO Properties for this compound This table is a hypothetical representation of data that would be generated from a QM study. The values are for illustrative purposes only.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.8 | π-orbitals of Phenyl Rings |

| LUMO | -1.2 | π* orbital of Carbonyl Group (C=O) |

| HOMO-LUMO Gap | 5.6 | - |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

While QM calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's dynamic behavior, including bond vibrations, rotations, and conformational changes.

An MD simulation of this compound, either in a solvent or in the gas phase, would provide insight into its flexibility. It would show how the three phenyl rings rotate and interact with each other and with the butanoic acid backbone over time. Such simulations could reveal the timescales of conformational transitions (e.g., how quickly the molecule switches between gauche and anti conformers) and the average distribution of conformers at a given temperature. This provides a more realistic, dynamic understanding of the molecule's structure compared to the static, 0 Kelvin picture from standard DFT optimizations.

Advanced Docking Studies with Inorganic or Non-Biological Scaffolds to Explore Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While commonly used in drug discovery with protein targets, docking can also be applied to understand the interaction of organic molecules with inorganic surfaces or scaffolds, such as graphene, carbon nanotubes, or metal-organic frameworks (MOFs). nih.govnih.govacs.org

A docking study of this compound with an inorganic scaffold like a graphene sheet would aim to predict its adsorption geometry and binding affinity. The simulation would explore various orientations of the molecule on the surface, calculating an interaction score based on forces like van der Waals interactions and π-π stacking. It is expected that the phenyl rings of the molecule would favor a parallel orientation with the graphene surface to maximize π-π stacking interactions, a key stabilizing force. The carboxylic acid group could also form hydrogen bonds if the surface has appropriate functional groups. These studies are crucial for applications in materials science, such as designing sensors or functionalized surfaces. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Reactivity or Material Performance (Excluding Biological Contexts)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their activity or physical properties. mdpi.com These models are built by calculating a set of numerical parameters, called molecular descriptors, for each molecule and then using regression analysis to build a mathematical equation that relates these descriptors to an observed property.

A QSPR study for chemical reactivity involving this compound would require a dataset of similar substituted butanoic or phenylalkanoic acids and their experimentally measured reactivity in a specific chemical reaction (e.g., rate of esterification). Molecular descriptors for each compound in the series, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters, would be calculated. The resulting QSPR model could then be used to predict the reactivity of new, unsynthesized compounds in the same class. For material performance, one could correlate descriptors with properties like solubility in a specific polymer or adsorption strength on a particular surface.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Potential Applications and Future Research Avenues for 2,3,4 Triphenylbutanoic Acid in Non Biological Fields

Role as a Chiral Building Block in Asymmetric Synthesis Beyond Biological Targets

The demand for enantiomerically pure compounds is significant in fields beyond pharmaceuticals, including agrochemicals and materials science. enamine.net Asymmetric synthesis, which favors the formation of one enantiomer over another, heavily relies on the use of chiral building blocks. nih.govethernet.edu.et These are molecules with one or more stereocenters that can be incorporated into a larger molecule to control its stereochemistry.

2,3,4-Triphenylbutanoic acid, with its defined stereocenters, is a prime candidate for use as a chiral building block. Its rigid, bulky triphenyl structure can be used to induce stereoselectivity in chemical reactions. For instance, the conformation of threo-2,3,4-triphenylbutyric acid is a key factor in its cyclization via intramolecular electrophilic aromatic substitution to form a new ring system. testbook.com This demonstrates its potential as a scaffold for constructing complex, non-biological molecular architectures with high stereochemical control. The development of synthetic methods using chiral auxiliaries, such as Evans' auxiliary, has become a cornerstone for producing highly stereoselective products, a strategy that could be applied to reactions involving this compound. researchgate.net

The synthesis of various chiral molecules, from amino acid derivatives to components of renin inhibitors, often starts from readily available chiral building blocks. nih.govnih.gov this compound could serve a similar purpose in the synthesis of novel chiral ligands for catalysis or chiral dopants for liquid crystals.

Table 1: Examples of Asymmetric Synthesis Strategies

| Strategy | Description | Potential Relevance to this compound |

| Chiral Auxiliary Control | A chiral molecule is temporarily attached to an achiral substrate to direct a stereoselective reaction. The auxiliary is removed afterward. | The carboxylic acid group could be coupled to a chiral auxiliary (e.g., an Evans' oxazolidinone) to direct reactions at the alpha- or beta-positions. researchgate.net |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral substrate. | Derivatives of this compound could be synthesized to act as chiral ligands for metal catalysts. |

| Chiral Pool Synthesis | Readily available, inexpensive enantiopure natural products are used as starting materials. enamine.net | While not a natural product, enantiopure this compound could serve as a starting point for a variety of complex chiral molecules. |

Exploration as a Ligand or Precursor in Inorganic and Organometallic Catalysis

Organometallic catalysis is a powerful tool in chemical synthesis, and the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. nih.gov Carboxylic acids can coordinate to metal centers in various ways, acting as monodentate or bidentate ligands, or bridging multiple metal centers.

The structure of this compound suggests it could be a valuable ligand or ligand precursor in inorganic and organometallic catalysis. The carboxylic acid group provides a coordination site, while the three bulky phenyl groups would create a well-defined steric environment around the metal center. This steric hindrance can be advantageous in catalysis, for example, by creating a chiral pocket that promotes enantioselective reactions or by preventing catalyst deactivation pathways like dimerization.

The synthesis of well-defined organometallic complexes often involves the reaction of a metal precursor with a ligand that imparts stability and desired catalytic properties. nih.gov this compound could be used to synthesize novel metal complexes with potential applications in reactions such as hydrogenation, hydrosilylation, or cross-coupling reactions. The electronic properties of the ligand can be tuned by introducing substituents onto the phenyl rings, allowing for the fine-tuning of the catalyst's reactivity.

Investigation in Materials Science as a Monomer or Component for Supramolecular Assemblies

The ability of molecules to self-assemble into ordered structures is the foundation of bottom-up nanotechnology and the creation of novel materials. nih.gov Aromatic carboxylic acids are excellent candidates for building supramolecular assemblies due to their ability to form robust hydrogen bonds via their carboxyl groups and to participate in π-π stacking interactions through their aromatic rings. mpg.dersc.org

Research has shown that molecules like benzene-1,3,5-triyl-tribenzoic acid can form two-dimensional honeycomb networks on surfaces, with the structure being directed by hydrogen bonding between the carboxylic acid groups. mpg.de Similarly, this compound possesses the necessary functional groups for self-assembly. The carboxylic acid can form dimers or extended chains through hydrogen bonds, while the multiple phenyl rings can interact via π-π stacking.

The chirality of this compound is a particularly interesting feature in this context. The self-assembly of chiral molecules can lead to the formation of chiral supramolecular structures, such as helical fibers or twisted ribbons. These chiral architectures are of interest for applications in chiral recognition, separation, and chiroptical materials. The interplay between hydrogen bonding, π-π stacking, and steric effects from the bulky phenyl groups could lead to a rich variety of ordered, three-dimensional architectures. nih.gov

The carboxylic acid group of this compound makes it a potential monomer for the synthesis of novel polymers. Through standard chemical transformations, the carboxylic acid can be converted into an acid chloride or an ester, which can then be used in polycondensation reactions to form polyesters or polyamides.

The incorporation of the bulky and rigid 2,3,4-triphenylbutyl moiety into a polymer backbone would be expected to impart unique properties to the resulting material. These could include:

High Thermal Stability: The high phenyl content would likely increase the glass transition temperature and thermal stability of the polymer.

Altered Solubility: The bulky, hydrophobic side groups would influence the polymer's solubility in various solvents.

Modified Mechanical Properties: The rigidity of the monomer unit could lead to polymers with high modulus and strength.

By creating copolymers with more flexible monomers, the properties of the resulting materials could be precisely tuned for specific applications.

Development of Advanced Synthetic Methodologies for Analogues with Tunable Chemical Properties

The properties of this compound can be systematically modified through the synthesis of its analogues. By introducing different functional groups onto the phenyl rings, its electronic, steric, and binding properties can be fine-tuned. For example, the introduction of electron-withdrawing groups (e.g., -NO2, -CF3) or electron-donating groups (e.g., -OCH3, -N(CH3)2) would alter the acidity of the carboxylic acid and the electron density of the phenyl rings. This could impact its behavior as a ligand or its self-assembly characteristics.

The synthesis of analogues with useful photophysical properties is another promising research direction, similar to the development of novel tryptophan analogues for use as fluorescent probes. nih.gov By incorporating fluorophores or other photoactive groups onto the this compound scaffold, new materials for optical applications could be developed. The synthesis of highly constrained amino acid derivatives has shown that complex molecular architectures can be achieved with high stereoselectivity, a principle that can be applied to create a library of this compound analogues. researchgate.net

Table 2: Potential Analogues of this compound and Their Tunable Properties

| Analogue Modification | Potential Effect on Properties | Research Application |

| Substitution on Phenyl Rings | Alters electronic properties, solubility, and binding affinity. | Fine-tuning of catalytic activity; control over self-assembly. |

| Modification of Carboxylic Acid | Conversion to esters, amides, or other functional groups. | Monomers for polymerization; new ligands for catalysis. |

| Introduction of Fluorophores | Imparts fluorescence or other photophysical properties. | Development of novel optical materials and sensors. |

Integration into Flow Chemistry or Continuous Manufacturing Processes for Scalable Production

For any potential application to be realized, the efficient and scalable synthesis of this compound and its derivatives is essential. Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, higher yields, and the potential for automation. nih.govmdpi.com

The synthesis of complex organic molecules, including those involving hazardous reagents or intermediates, can often be made safer and more efficient in a continuous flow reactor. mdpi.com For example, the production of fluorinated esters has been successfully demonstrated using a continuous process. mdpi.com The synthesis of this compound, which may involve multi-step sequences, could be adapted to a flow process. Each step of the synthesis could be performed in a dedicated module of a flow reactor, with purification potentially integrated into the system. This would allow for the on-demand, scalable production of the target compound with high purity and reproducibility, paving the way for its use in larger-scale applications in materials science and catalysis.

Identification of Unexplored Research Directions and Challenges in this compound Chemistry

Given the absence of established research in non-biological applications for this compound, this section will outline hypothetical, yet scientifically plausible, research directions and the inherent challenges that investigators might encounter. These potential avenues are extrapolated from the general understanding of related chemical structures and their functionalities.

Potential Research Avenues:

Polymer Chemistry: The carboxylic acid functional group of this compound could serve as a monomer for the synthesis of novel polyesters or polyamides. The bulky triphenyl structure could impart unique thermal and mechanical properties to the resulting polymers, such as high glass transition temperatures and amorphous character.

Materials Science: The rigid and sterically hindered nature of the triphenylbutanoic acid molecule could be investigated for the creation of functional materials. For instance, it could be explored as a component in the formation of metal-organic frameworks (MOFs) or as a charge-transporting material in organic electronics.

Catalysis: The carboxylic acid moiety offers a potential anchoring point for the development of novel catalysts. The triphenyl groups could influence the steric environment around a catalytic center, potentially leading to unique selectivity in chemical reactions.

Inherent Research Challenges:

Synthesis: The multi-substituted nature of this compound presents a significant synthetic challenge. Achieving the desired stereochemistry and regiochemistry during its preparation would require sophisticated synthetic strategies, potentially involving multiple steps and purification challenges.

Solubility: The presence of three hydrophobic phenyl groups may lead to poor solubility in common organic solvents, complicating its use in various chemical processes and characterization techniques.

Steric Hindrance: The bulky triphenyl arrangement could sterically hinder the reactivity of the carboxylic acid group, making its participation in certain chemical transformations, such as polymerization or ligand exchange, difficult to achieve.

Further investigation into these and other potential non-biological applications is required to unlock the full potential of this intriguing molecule. The development of efficient synthetic routes and a deeper understanding of its fundamental chemical and physical properties will be crucial first steps in this endeavor.

Q & A

Q. How can cross-coupling side reactions (e.g., homocoupling) be minimized during phenyl group installation?

- Methodological Answer : Optimize stoichiometry (boronic acid:halide = 1.2:1) and add catalytic silver oxide to suppress homocoupling. Use microwave irradiation (100°C, 30 min) for faster kinetics. Reference protocols for 3-(2-trifluoromethylphenyl)propionic acid synthesis .

- Data Contradictions : Silver additives may complicate purification; alternative bases like K₃PO₄ are under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.